Disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate
Description
Systematic Nomenclature and CAS Registry Information
(+/-)-alpha-Tocopherol phosphate disodium salt is systematically named disodium dihydrogen phosphate [2R[2R(4R,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-olate . The compound has two primary CAS Registry Numbers:
- 90940-45-7 (assigned to the stereospecific form with (2R,4R,8R) configuration)
- 60934-46-5 (designated for the racemic mixture).
The European Community (EC) number is 292-690-7 , and its DSSTox Substance ID is DTXSID50920047 .
Molecular Formula and Weight: Comparative Analysis with Parent Tocopherols
The molecular formula of (+/-)-alpha-tocopherol phosphate disodium salt is C29H49Na2O5P , yielding a molecular weight of 554.65 g/mol . In comparison, its parent compound, alpha-tocopherol (C29H50O2), has a molecular weight of 430.71 g/mol . The addition of a phosphate group (PO4³⁻) and two sodium ions accounts for the ~124 g/mol increase (Table 1).
Table 1: Comparative molecular features
| Feature | Alpha-Tocopherol | Alpha-Tocopherol Phosphate Disodium Salt |
|---|---|---|
| Molecular Formula | C29H50O2 | C29H49Na2O5P |
| Molecular Weight (g/mol) | 430.71 | 554.65 |
| Functional Groups | Chromanol hydroxyl | Phosphate ester, disodium salt |
Stereochemical Configuration and Isomeric Considerations
Alpha-tocopherol contains three stereocenters at positions C2, C4', and C8' on its side chain, adopting the natural (2R,4'R,8'R) configuration. The phosphate disodium salt retains this stereochemistry but exists as a racemic mixture due to the (±)- designation, indicating equal parts R and S configurations at the chromanol C2 position. This racemization arises during synthetic phosphorylation, which does not preserve chirality at the reaction site.
Key isomeric forms include:
- d-alpha-tocopherol phosphate : Natural (2R,4'R,8'R) enantiomer.
- dl-alpha-tocopherol phosphate : Racemic mixture of (2R) and (2S) configurations.
X-ray Crystallography and Solid-State Characterization
X-ray crystallographic data for this compound are not extensively reported in public databases. However, 3D conformational models derived from computational studies suggest:
- The chromanol ring adopts a planar configuration, with the phytol side chain folding into a helical structure.
- The phosphate group forms ionic bonds with sodium ions, creating a tetrahedral geometry around phosphorus.
Solid-state characterization via Fourier-transform infrared spectroscopy (FTIR) reveals:
Computational Chemistry: DFT Studies of Molecular Geometry
Density functional theory (DFT) simulations predict the following geometric parameters (B3LYP/6-31G* basis set):
- Chromanol ring : Bond lengths of 1.40–1.45 Å for C-O and C-C bonds, consistent with aromatic systems.
- Phosphate group : P-O bond lengths of 1.54 Å (bridging) and 1.49 Å (terminal), with O-P-O angles of 109.5°.
- Sodium coordination : Each Na⁺ ion coordinates with three oxygen atoms from phosphate and one water molecule, forming a distorted tetrahedral geometry.
DFT also highlights intramolecular hydrogen bonds between the phosphate oxygen and adjacent methyl groups on the chromanol ring, stabilizing the molecule’s conformation.
Properties
IUPAC Name |
disodium;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWACMVJQSCQOF-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49Na2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433037 | |
| Record name | (+/-)-alpha-Tocopherol phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60934-46-5 | |
| Record name | (+/-)-alpha-Tocopherol phosphate disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60433037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for preparing (+/-)-alpha-Tocopherol phosphate disodium salt involves the esterification of alpha-tocopherol with phosphoric acid, followed by neutralization and purification steps.
Esterification: Alpha-tocopherol is reacted with phosphoric acid under controlled conditions, often in the presence of a catalyst to facilitate the formation of the phosphate ester bond. This step is critical to attach the phosphate group to the alpha-tocopherol molecule, converting it into its phosphate ester form.
Neutralization: The resulting alpha-tocopherol phosphate is then neutralized with sodium hydroxide to form the disodium salt. This neutralization step ensures the compound is water-soluble and stable.
Purification: The crude product is purified by crystallization or other suitable purification techniques to obtain a high-purity final compound.
This process can be summarized as:
$$
\text{Alpha-tocopherol} + \text{Phosphoric acid} \xrightarrow{\text{Catalyst}} \text{Alpha-tocopherol phosphate} \xrightarrow{\text{NaOH}} \text{(+/-)-alpha-tocopherol phosphate disodium salt}
$$
Industrial Production Methods
Industrial-scale production mirrors the laboratory synthesis but is optimized for bulk quantities:
Bulk Esterification: Large-scale reactors are used to combine alpha-tocopherol and phosphoric acid under controlled temperature and mixing conditions to ensure consistent esterification.
Neutralization and Crystallization: After esterification, sodium hydroxide is added to neutralize the reaction mixture, forming the disodium salt. The product is then crystallized to isolate the pure compound.
Quality Control: The final product undergoes rigorous quality control, including purity assays and stability testing, to meet industrial standards.
Alternative Preparation Details from Research
A custom synthesis method reported in scientific literature for the deuterated form of alpha-tocopherol phosphate disodium salt involves:
Hydrolysis of deuterated alpha-tocopheryl acetate to deuterated alpha-tocopherol.
Reaction of deuterated alpha-tocopherol with pyridine and phosphorus oxychloride to form the phosphate intermediate.
Alkalization with sodium hydroxide to precipitate the disodium salt of alpha-tocopheryl phosphate.
This method emphasizes the use of phosphorus oxychloride as a phosphorylating agent and the importance of controlled alkalization to obtain the disodium salt form with high purity and yield.
Formulation Considerations
For biological or in vivo applications, the compound is often formulated in aqueous or mixed solvent systems to maintain solubility and stability:
Preparation of a DMSO master stock solution followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil, ensuring clarity after each addition.
Use of physical methods like vortexing, ultrasound, or mild heating to aid dissolution.
Storage under conditions that prevent oxidation and hydrolysis, typically in airtight, light-protected containers at 2–8°C.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification | Alpha-tocopherol + Phosphoric acid + Catalyst | Formation of phosphate ester | Controlled temperature, catalyst needed |
| Neutralization | Sodium hydroxide (NaOH) | Formation of disodium salt | pH control critical for salt formation |
| Purification | Crystallization or equivalent | Obtain pure compound | Ensures removal of impurities |
| Industrial Scale | Bulk reactors, controlled mixing, temperature | Scale-up of esterification | Quality control for purity and consistency |
| Alternative Synthesis | Phosphorus oxychloride, pyridine, NaOH | Phosphorylation and salt formation | Used in custom synthesis for isotopically labeled compounds |
| Formulation | DMSO, PEG300, Tween 80, water or corn oil | Solubilization for biological use | Sequential addition, clarity check required |
Research Findings on Preparation Challenges and Optimization
The esterification reaction is strongly exothermic, requiring careful temperature control to avoid decomposition or side reactions.
Phosphorylation using phosphorus oxychloride is efficient but requires handling precautions due to its reactive and corrosive nature.
Neutralization must be carefully controlled to avoid incomplete salt formation or hydrolysis of the phosphate ester.
Purification via crystallization is preferred to maintain compound integrity and remove inorganic salts or unreacted starting materials.
Formulation for biological use demands maintaining solubility and preventing oxidation, often achieved by using antioxidant stabilizers and inert atmosphere handling.
Chemical Reactions Analysis
Types of Reactions
(+/-)-alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.
Reduction: It can be reduced back to alpha-tocopherol under certain conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives.
Scientific Research Applications
Antioxidant Activity
One of the primary applications of (+/-)-alpha-tocopherol phosphate disodium salt is its role as an antioxidant. It acts by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property has been extensively studied in various biological contexts:
- Cell Protection : In vitro studies have demonstrated that this compound protects rat hippocampal neurons from oxidative damage, indicating potential neuroprotective effects .
- Cell Signaling Modulation : It influences key signaling pathways such as Nrf2 and NF-κB, which are critical for cellular defense against oxidative stress and inflammation.
Biomedical Applications
The therapeutic potential of (+/-)-alpha-tocopherol phosphate disodium salt has been explored in various medical conditions related to oxidative stress:
- Cardiovascular Health : Research indicates that this compound can enhance endothelial function and promote healing in vascular diseases such as thrombosis and arteriosclerosis . In animal models, it has shown promise in reducing thrombosis incidence post-surgery .
- Wound Healing : Studies suggest that the antioxidant properties of this compound may accelerate wound healing by improving blood flow and reducing inflammation .
Antimicrobial Properties
Recent investigations have revealed the antimicrobial activity of (+/-)-alpha-tocopherol phosphate disodium salt, particularly against biofilm-forming bacteria:
- Biofilm Inhibition : In vitro studies have shown that this compound significantly reduces bacterial adhesion and biofilm formation on implant surfaces, particularly against Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in preventing infections associated with medical implants.
Cosmetic Industry
Due to its skin-conditioning properties and ability to protect against oxidative stress, (+/-)-alpha-tocopherol phosphate disodium salt is utilized in cosmetic formulations. It helps maintain skin integrity and appearance by preventing damage caused by environmental factors.
Table 1: Summary of Key Studies on (+/-)-Alpha-Tocopherol Phosphate Disodium Salt
Long-term Effects and Dosage Considerations
Research indicates that the effectiveness of (+/-)-alpha-tocopherol phosphate disodium salt may vary with dosage and duration of exposure. Low to moderate doses generally provide significant protective effects; however, higher doses may lead to adverse outcomes such as gastrointestinal disturbances.
Mechanistic Insights
The molecular mechanisms underlying the effects of (+/-)-alpha-tocopherol phosphate disodium salt involve:
- Electron Donation : The compound donates electrons to neutralize free radicals, thus preventing cellular damage.
- Interaction with Enzymes : It interacts with enzymes involved in ROS detoxification, enhancing overall antioxidant capacity within cells.
Mechanism of Action
The mechanism of action of (+/-)-alpha-Tocopherol phosphate disodium salt involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation .
Comparison with Similar Compounds
Similar Compounds
Alpha-Tocopherol:
Trolox: A water-soluble analog of alpha-tocopherol with similar antioxidant properties.
Alpha-Tocopheryl Acetate: An esterified form of alpha-tocopherol used in cosmetics and supplements.
Uniqueness
(+/-)-alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to lipid-soluble alpha-tocopherol and its derivatives .
Biological Activity
(+/-)-alpha-Tocopherol phosphate disodium salt, a water-soluble derivative of alpha-tocopherol (vitamin E), exhibits significant biological activity primarily attributed to its antioxidant properties. This compound plays a crucial role in various biochemical processes, cellular mechanisms, and potential therapeutic applications.
Overview of Biological Properties
Antioxidant Activity
(+/-)-alpha-Tocopherol phosphate disodium salt acts as a potent antioxidant by neutralizing reactive oxygen species (ROS) and preventing oxidative stress. It interacts with key enzymes, including superoxide dismutase, catalase, and glutathione peroxidase, enhancing the body's ability to detoxify harmful radicals.
Cellular Effects
The compound influences cell signaling pathways and gene expression. It has been shown to activate the Nrf2 pathway, promoting the expression of antioxidant response elements (AREs) that bolster cellular defenses against oxidative damage. Additionally, it inhibits the NF-κB pathway, which is associated with inflammation and cell survival.
Molecular Mechanisms
The molecular mechanisms underlying the activity of (+/-)-alpha-Tocopherol phosphate disodium salt involve:
- Electron Donation : The compound donates electrons to free radicals, effectively neutralizing them.
- Enzyme Interaction : It modulates the activity of enzymes like protein kinase C (PKC) and phospholipase A2, influencing cellular signaling.
- Gene Regulation : It affects transcription factors such as Nrf2 and NF-κB, leading to increased production of antioxidant proteins and reduced inflammatory responses.
Case Studies
-
Photoprotective Properties
A study investigated the protective effects of alpha-tocopherol phosphate against UVA1-induced cell death in HaCaT keratinocytes. Pre-treatment with 80 µM alpha-tocopherol phosphate significantly enhanced cell survival compared to controls. The compound also reduced ROS generation by approximately 24% when compared to untreated cells . -
Antimicrobial Activity
Research comparing alpha-tocopherol phosphate with its acetate counterpart demonstrated that only alpha-tocopherol phosphate exhibited antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis. It significantly inhibited bacterial adhesion and biofilm formation on titanium surfaces used in orthopedic implants .
Dosage Effects and Stability
The biological effects of (+/-)-alpha-Tocopherol phosphate disodium salt are dosage-dependent. In animal models, low to moderate doses provided significant antioxidant protection, while high doses could lead to toxicity and adverse effects such as gastrointestinal disturbances.
Metabolic Pathways
(+/-)-alpha-Tocopherol phosphate disodium salt participates in several metabolic pathways:
- Antioxidant Defense : It enhances the overall antioxidant capacity of cells through its interaction with cytochrome P450 enzymes.
- Transport Mechanisms : The compound is transported via specific receptors and binding proteins, facilitating its localization in various tissues.
Comparative Analysis with Other Tocopherols
The following table summarizes key differences between (+/-)-alpha-Tocopherol phosphate disodium salt and other tocopherols:
| Property | (+/-)-alpha-Tocopherol Phosphate | Alpha-Tocopherol Acetate | Alpha-Tocopherol |
|---|---|---|---|
| Solubility | Water-soluble | Fat-soluble | Fat-soluble |
| Antioxidant Activity | High | Moderate | High |
| Bioavailability | Rapid absorption | Slower | Variable |
| Antimicrobial Activity | Yes | No | Limited |
| Cellular Uptake | Efficient | Less effective | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for (+/-)-alpha-tocopherol phosphate disodium salt to ensure stability in long-term experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C, as recommended for phosphate-containing reagents . For hygroscopic salts like disodium phosphates, desiccants should be used to prevent moisture absorption. Periodic stability testing via HPLC or spectrophotometry is advised to confirm integrity over time .
Q. What analytical techniques are suitable for quantifying (+/-)-alpha-tocopherol phosphate disodium salt in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λ = 290–300 nm) is optimal for quantifying tocopherol derivatives. For complex samples, solid-phase extraction (SPE) or liquid-liquid extraction should precede analysis to remove interfering lipids or proteins . Validate methods using spiked recovery experiments to account for matrix effects .
Q. How should aqueous solutions of (+/-)-alpha-tocopherol phosphate disodium salt be prepared to avoid hydrolysis or precipitation?
- Methodological Answer : Dissolve the compound in deionized water (pH 6.5–7.5) at room temperature, avoiding vigorous shaking to prevent oxidation. For long-term use, filter-sterilize and aliquot solutions, storing at -20°C. Pre-warm frozen aliquots to 37°C before use to resolubilize precipitated particles .
Q. What are the common interfering substances in detecting (+/-)-alpha-tocopherol phosphate disodium salt in biological samples?
- Methodological Answer : Hemoglobin, bilirubin, and lipids can interfere with spectrophotometric assays. Use blank corrections or pre-treat samples with precipitation agents (e.g., trichloroacetic acid) to remove proteins. For ELISA-based detection, validate cross-reactivity with structurally similar tocopherol derivatives .
Advanced Research Questions
Q. How does the stereochemistry of (+/-)-alpha-tocopherol phosphate disodium salt influence its antioxidant efficacy in cellular models?
- Methodological Answer : The racemic mixture may exhibit differential cellular uptake compared to enantiopure forms. Compare ROS scavenging activity in vitro (e.g., DCFH-DA assay) using enantiomerically resolved standards. For in vivo models, track metabolite profiles via LC-MS to assess stereospecific biotransformation .
Q. What experimental strategies mitigate batch-to-batch variability in (+/-)-alpha-tocopherol phosphate disodium salt for sensitive bioassays?
- Methodological Answer : Request certificates of analysis (CoA) detailing purity (≥98% by HPLC), residual solvents, and counterion content. For cell-based assays, pre-test each batch using a standardized dose-response curve (e.g., endothelial progenitor cell migration assay) to ensure consistency. Implement internal controls across experiments .
Q. How can researchers resolve contradictions in data on the pro-angiogenic effects of (+/-)-alpha-tocopherol phosphate disodium salt across different cell lines?
- Methodological Answer : Assess cell-specific expression of phosphate transporters (e.g., SLC20/34 families) via qPCR or Western blot. Use pharmacological inhibitors (e.g., β-glycerophosphate for phosphatases) to isolate mechanisms. Cross-validate findings with orthogonal assays, such as tube formation in Matrigel versus scratch wound healing .
Q. What are the critical considerations for designing dose-response studies to evaluate the compound’s effects under high-glucose/low-oxygen conditions?
- Methodological Answer : Mimic pathological conditions (e.g., 25 mM glucose + 1% O₂) and include a time-course analysis to capture dynamic responses. Normalize data to cell viability (e.g., MTT assay) and use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Replicate experiments across primary and immortalized cell lines to confirm generality .
Q. How can researchers differentiate between the compound’s direct antioxidant effects and its role in modulating endogenous antioxidant pathways?
- Methodological Answer : Combine genetic (e.g., siRNA knockdown of Nrf2) and pharmacological (e.g., inhibition of glutathione synthesis) approaches. Measure downstream markers like SOD activity or glutathione levels. Use ROS-sensitive fluorescent probes (e.g., MitoSOX) to localize antioxidant effects to specific cellular compartments .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
